molecular formula C16H17ClN2O B2808828 8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline CAS No. 2411312-85-9

8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline

Cat. No.: B2808828
CAS No.: 2411312-85-9
M. Wt: 288.78
InChI Key: OVWSCVWEYVTWCR-UHFFFAOYSA-N
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Description

8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline is a synthetic organic compound with the molecular formula C16H17ClN2O. This compound belongs to the quinoline family, characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chloro substituent at the 8-position and a cyclobutylaziridinylmethoxy group at the 3-position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: Chlorination at the 8-position can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Cyclobutylaziridinylmethoxy Group: This step involves the nucleophilic substitution reaction where the aziridine ring is introduced. The cyclobutyl group can be added via a Grignard reaction or other organometallic methods, followed by the formation of the aziridine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the aziridine ring, potentially leading to the formation of tetrahydroquinoline derivatives or aziridine ring opening.

    Substitution: The chloro group at the 8-position can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are common.

Major Products

    Oxidation: Oxaziridines or N-oxides.

    Reduction: Tetrahydroquinoline derivatives or ring-opened aziridines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a probe to study the interactions of quinoline derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the aziridine ring, which is known for its biological reactivity.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized derivatives.

Mechanism of Action

The mechanism of action of 8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with DNA, enzymes, or receptors. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The chloro group can enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline: The parent compound, lacking the chloro and aziridine substituents.

    8-Chloroquinoline: Similar structure but without the aziridine and cyclobutyl groups.

Uniqueness

8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline is unique due to the combination of the chloro group, the aziridine ring, and the cyclobutyl group. This combination is not commonly found in other quinoline derivatives, potentially offering unique reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

8-chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c17-15-6-1-3-11-7-14(8-18-16(11)15)20-10-13-9-19(13)12-4-2-5-12/h1,3,6-8,12-13H,2,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWSCVWEYVTWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CN=C4C(=C3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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